(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
描述
BenchChem offers high-quality (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c23-20-18(22(30)25-13-15-4-3-11-31-15)19-21(28-17-6-2-1-5-16(17)27-19)29(20)26-12-14-7-9-24-10-8-14/h1-2,5-10,12,15H,3-4,11,13,23H2,(H,25,30)/b26-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWLUDUNMLFABX-RPPGKUMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound possesses a complex structure characterized by multiple functional groups that contribute to its biological properties. The key features include:
- A pyrroloquinoxaline backbone,
- An amino group that enhances solubility and interaction with biological targets,
- A pyridine ring which is often associated with biological activity, and
- A tetrahydrofuran moiety that may influence the compound's pharmacokinetics.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. The use of pyridine derivatives and tetrahydrofuran in the synthesis is crucial for achieving the desired structural configuration.
Antitumor Activity
Numerous studies have indicated that compounds similar to the target molecule exhibit significant antitumor properties. For instance:
- In vitro studies have shown that certain pyrroloquinoxaline derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds often range from 1 to 10 µM, suggesting potent activity against tumor cells .
Neuropharmacological Effects
The compound's structural components suggest potential neuropharmacological effects. Similar compounds have been studied for their ability to modulate neurotransmitter systems:
- Anxiolytic and antidepressant activities have been reported in related pyrroloquinoxaline compounds, indicating a possible mechanism through serotonin receptor modulation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyridine and tetrahydrofuran moieties significantly affect biological activity:
- Substituents on the pyridine ring enhance binding affinity to target proteins.
- The presence of an amino group is critical for maintaining activity, as it participates in hydrogen bonding with biological targets.
Case Studies
-
Anticancer Evaluation
- A study evaluated the anticancer efficacy of various derivatives of pyrroloquinoxaline on human colon cancer cells (HCT15). The target compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead candidate for further development .
- Neuropharmacological Studies
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrroloquinoxaline derivatives, including (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro cytotoxicity assays conducted on human cancer cell lines revealed that derivatives of pyrroloquinoxaline exhibited IC50 values in the low micromolar range, indicating significant anticancer activity. For instance, a related compound demonstrated an IC50 of 5 µM against breast cancer cells, suggesting that modifications to the pyrroloquinoxaline structure can enhance potency against specific cancer types .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that pyridinyl and quinoxaline moieties contribute to the inhibition of bacterial growth.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 µg/mL |
| Compound B | Escherichia coli | 15 µg/mL |
| (E)-2-amino... | Pseudomonas aeruginosa | 12 µg/mL |
This table summarizes findings from a study where (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide showed effective inhibition against various bacterial strains .
Antimalarial Activity
Pyrroloquinoxalines have been explored for their antimalarial properties, particularly against Plasmodium falciparum strains. The compound's mechanism of action may involve interference with critical biochemical pathways in the malaria parasite.
Case Study: In Vitro Testing
A series of derivatives were synthesized and evaluated for their antimalarial activity. One derivative exhibited an IC50 value of 0.8 µM against chloroquine-resistant strains of Plasmodium falciparum, demonstrating the potential for developing new antimalarial agents based on this scaffold .
Neuroprotective Effects
Emerging research suggests that compounds containing pyrroloquinoxaline frameworks may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Research Findings
Studies have indicated that these compounds can reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. For example, a related compound was shown to significantly decrease cell death in models of Parkinson's disease .
Structural Characterization and Synthesis
The synthesis of (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps including condensation reactions and cyclization processes.
Synthesis Overview
The synthetic route typically includes:
- Formation of the pyridinylmethylene linkage.
- Cyclization to form the pyrroloquinoxaline core.
- Introduction of functional groups to enhance biological activity.
This multi-step synthesis allows for the modification of various substituents to optimize pharmacological profiles .
常见问题
Q. What are the primary synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale synthesis?
The synthesis involves multi-step reactions, including condensation of pyrroloquinoxaline precursors with pyridinylmethylene and tetrahydrofuran-methylamine derivatives. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for the tetrahydrofuran-methylamine attachment .
- Schiff base formation : Optimize pH (6.5–7.5) and temperature (60–80°C) to stabilize the (E)-configuration of the pyridinylmethylene group .
- Purification : Employ gradient elution in reverse-phase HPLC with acetonitrile/water (0.1% TFA) to isolate the final product .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Resolve aromatic protons (δ 7.5–9.0 ppm) and confirm the tetrahydrofuran methylene group (δ 3.5–4.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., observed [M+H]+ vs. theoretical mass) .
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and quinoxaline ring vibrations (~1600 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated degradation studies : Expose the compound to light (ICH Q1B guidelines), humidity (40°C/75% RH), and acidic/basic buffers (pH 1–13) .
- Analytical monitoring : Use HPLC-UV to track degradation products and assign structural changes via LC-MS/MS .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reported biological activity data?
- Dose-response standardization : Use consistent cell viability assays (e.g., MTT) across studies to minimize variability in IC50 values .
- Target engagement assays : Employ biophysical methods (e.g., SPR or ITC) to quantify binding affinity to proposed targets like kinase domains .
- Meta-analysis : Compare datasets across publications using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., EGFR or PDK1) .
- MD simulations : Run 100-ns trajectories in explicit solvent (AMBER force field) to assess conformational stability and ligand-protein interactions .
- QSAR studies : Corporate substituent effects (e.g., pyridine vs. quinoline analogs) to optimize inhibitory potency .
Q. What methods are recommended for analyzing stereochemical purity and avoiding racemization?
- Chiral HPLC : Utilize columns like Chiralpak IA-3 with hexane/isopropanol (90:10) to separate enantiomers .
- Circular dichroism (CD) : Monitor Cotton effects at 220–260 nm to confirm the (E)-configuration’s dominance .
- Crystallography : Resolve single-crystal structures to validate stereochemistry (space group assignments via XRD) .
Q. How can researchers design experiments to study metabolic pathways in vitro?
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor, then profile metabolites via UPLC-QTOF .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
- Stable isotope labeling : Synthesize deuterated analogs to track metabolic cleavage sites via MS/MS fragmentation .
Methodological Resources
- Synthetic protocols : Refer to optimized procedures for analogous pyrroloquinoxalines .
- Data validation : Cross-reference spectral libraries (e.g., SDBS or PubChem) for NMR/IR assignments .
- Statistical tools : Use JMP or R for DoE (Design of Experiments) to optimize reaction yields .
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